molecular formula C16H18N2O3 B7587795 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid

2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid

Cat. No. B7587795
M. Wt: 286.33 g/mol
InChI Key: HRPUCEQUCSBZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid, also known as IPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid also exhibits antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Additionally, 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid in lab experiments is its high purity, which allows for accurate and reproducible results. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is also stable at room temperature, making it easy to handle and store. However, one limitation of using 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. One area of interest is the development of new synthesis methods to improve the yield and purity of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. Another area of interest is the investigation of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid and its potential interactions with other drugs.

Synthesis Methods

2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid can be synthesized through a series of chemical reactions, starting with the condensation of indole-3-acetic acid with pyrrolidine. The resulting product is then acetylated with acetic anhydride to yield 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. This synthesis method has been optimized to produce high yields of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid with high purity.

Scientific Research Applications

2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15(18-7-3-4-12(18)9-16(20)21)8-11-10-17-14-6-2-1-5-13(11)14/h1-2,5-6,10,12,17H,3-4,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPUCEQUCSBZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.